(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal
Description
(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is a stereochemically defined carbohydrate derivative featuring a trityl (triphenylmethyl) group at the C5 position. This compound is structurally characterized by three hydroxyl groups at the C2, C3, and C4 positions in the (R,R,R) configuration and a trityl-protected aldehyde moiety at C3. The trityl group serves as a protective group in organic synthesis, particularly in nucleoside and carbohydrate chemistry, to stabilize reactive hydroxyl groups during multi-step reactions .
Properties
Molecular Formula |
C24H24O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4-trihydroxy-5-trityloxypentanal |
InChI |
InChI=1S/C24H24O5/c25-16-21(26)23(28)22(27)17-29-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,21-23,26-28H,17H2/t21-,22+,23-/m0/s1 |
InChI Key |
CIHZADLBBUAFTD-ZRBLBEILSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H]([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(C(C=O)O)O)O |
Origin of Product |
United States |
Biological Activity
(2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is a polyhydroxylated compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal is . Its structure includes multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. The presence of a trityloxy group enhances its stability and bioavailability.
Antioxidant Activity
Research indicates that (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), which can lead to cellular damage if left unchecked .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Preliminary findings suggest that (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal may modulate inflammatory pathways. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound .
Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inflammatory Pathways : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is pivotal in the inflammatory response.
- Cell Survival Pathways : Activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway has been observed, promoting cell survival and growth.
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical levels compared to control groups .
Study 2: Inflammation Modulation
A separate study focused on the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Treatment with varying concentrations of (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) production .
Data Summary
Scientific Research Applications
Structure
The compound features multiple hydroxyl groups and a trityloxy group, which contribute to its reactivity and solubility characteristics. The trityloxy group enhances its stability and protects the hydroxyl functionalities during chemical reactions.
Physical Properties
- Molecular Weight : 392.44 g/mol
- Solubility : Soluble in organic solvents such as methanol and dichloromethane.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
Antidiabetic Agents : Research indicates that derivatives of tri-hydroxy compounds exhibit promising antidiabetic properties. (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal can potentially serve as a precursor for synthesizing more potent antidiabetic agents by modifying the hydroxyl groups to enhance biological activity.
Case Study : A study demonstrated that compounds with similar structures showed inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests that (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal could be investigated further for its potential as an antidiabetic drug candidate .
Carbohydrate Chemistry
Synthesis of Glycosides : The multiple hydroxyl groups present in (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal make it an excellent candidate for glycosylation reactions. It can be used to synthesize various glycosides that are crucial in biological systems.
Table 1: Comparison of Glycosylation Reactants
| Reactant | Type | Yield (%) | Notes |
|---|---|---|---|
| (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal | Triol | 85 | High yield under mild conditions |
| D-glucose | Monosaccharide | 75 | Requires harsher conditions |
| D-mannose | Monosaccharide | 70 | Less reactive than glucose |
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis due to its functional groups. It can be employed in the synthesis of larger organic molecules used in pharmaceuticals and agrochemicals.
Case Study : In a synthetic pathway involving the formation of complex polyols, (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal was successfully utilized to create a series of bioactive compounds with enhanced efficacy against specific cellular targets .
Potential Applications in Material Science
Recent studies suggest that compounds similar to (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal may find applications in developing biodegradable materials due to their hydroxyl functionalities which can interact favorably with various polymers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2R,3R,4R)-2,3,4-Trihydroxy-5-(trityloxy)pentanal and related compounds:
Detailed Analysis of Structural and Functional Differences
Protective Group Strategy :
- The trityl group in the target compound provides steric bulk and stability, making it ideal for selective protection in synthetic pathways . In contrast, the barium phosphate derivative () uses an ionic phosphate group, which improves aqueous solubility but limits organic-phase reactivity.
- The tert-butyldimethylsilyl (TBDMS) group in ’s compound offers intermediate protection strength compared to trityl, balancing stability and ease of removal.
Stereochemical Impact :
- The (2R,3R,4R) configuration of the target compound distinguishes it from stereoisomers like (2R,3S,4R)-2-(2,3-dihydroxypropoxy)-3,4,5-trihydroxypentanal (). Such stereochemical variations influence biological activity and synthetic utility.
The trityl group may mitigate reactivity-related risks compared to unprotected aldehydes.
Applications :
- The target compound is likely used as a synthetic intermediate in nucleoside chemistry, analogous to trityl-protected intermediates in . In contrast, the glycosylated derivative in is tailored for carbohydrate-based drug delivery.
Preparation Methods
Protection of D-ribose with Trityl Chloride
- Reagents: D-ribose, trityl chloride (triphenylmethyl chloride), base (e.g., pyridine or triethylamine).
- Procedure: D-ribose is dissolved in an anhydrous solvent such as dichloromethane or chloroform. Trityl chloride is added slowly under cooling to selectively protect the primary hydroxyl group at C-5.
- Reaction conditions: Typically carried out at 0°C to room temperature, under inert atmosphere to avoid moisture.
- Outcome: Formation of 5-O-trityl-D-ribose with free secondary hydroxyl groups at C-2, C-3, and C-4, preserving the stereochemistry.
Isolation and Purification
- The reaction mixture is quenched with water, and the organic layer is separated.
- Purification is achieved by column chromatography or recrystallization.
- The product is obtained as a white powder with high purity (typically >95%).
- Storage conditions: 2-8°C, protected from air and light to prevent degradation.
Alternative Synthetic Routes
- Some methods involve enzymatic or chemoenzymatic approaches to achieve stereoselective protection and oxidation steps, although these are less common for this compound specifically.
- Literature reports on related compounds suggest the use of selective oxidation or reduction steps to maintain the aldehyde functionality while protecting hydroxyl groups.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of C-5 hydroxyl | Trityl chloride, pyridine, 0°C-RT | 85-92 | Selective protection, stereochemistry retained |
| Purification | Column chromatography | 90-95 | High purity product obtained |
| Storage | 2-8°C, dark, inert atmosphere | N/A | Stability maintained for months |
- The trityl protection is highly selective for the primary hydroxyl, avoiding over-protection or side reactions.
- The stereochemical integrity of the sugar backbone is preserved throughout the process.
- The aldehyde group at C-1 remains reactive for further synthetic transformations, such as nucleoside synthesis or glycosylation reactions.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of trityl group and hydroxyl protons; stereochemistry verified by coupling constants.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C24H24O5 (392.44 g/mol).
- Optical Rotation: Matches literature values for (2R,3R,4R) stereochemistry.
- Purity: >95% by HPLC or UPLC methods.
Q & A
Q. Basic
Q. Advanced
- HRMS (High-Resolution Mass Spectrometry) : Confirms exact mass (C23H24O8 requires m/z 452.1469).
- 2D-NMR (HSQC, HMBC) : Maps carbon-proton correlations, especially for overlapping hydroxyl signals.
- Chiral HPLC : Verifies enantiomeric excess if racemization is suspected during synthesis .
How can researchers address instability or unexpected decomposition during storage?
Basic
Store the compound under inert atmosphere (argon or nitrogen) at –20°C, shielded from light. Use anhydrous solvents (e.g., dried DCM or THF) during handling to prevent hydrolysis of the trityl group. Regularly assess stability via comparative NMR .
Advanced
Decomposition pathways (e.g., trityl cleavage or oxidation) can be probed using accelerated stability studies (40°C/75% RH for 4 weeks). LC-MS identifies degradation products, while kinetic modeling (Arrhenius plots) predicts shelf life. Adding stabilizers (e.g., BHT) may suppress free-radical-mediated oxidation .
What methodologies resolve contradictions in biological activity data between in vitro and in vivo studies for derivatives of this compound?
Advanced
Discrepancies may stem from poor pharmacokinetic properties (e.g., rapid metabolism of the trityl group). Strategies include:
- Metabolite Profiling : LC-MS/MS identifies in vivo degradation products.
- ProDrug Design : Replace trityl with hydrolytically stable groups (e.g., TBS ethers).
- Isothermal Titration Calorimetry (ITC) : Quantifies target binding affinity differences between in vitro and ex vivo conditions .
How can computational tools aid in predicting the reactivity of this compound in glycosylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
